molecular formula C10H16N5O13P3 B138913 2-hydroxy-dATP CAS No. 146088-00-8

2-hydroxy-dATP

Cat. No.: B138913
CAS No.: 146088-00-8
M. Wt: 507.18 g/mol
InChI Key: UOACBPRDWRDEHJ-KVQBGUIXSA-N
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Description

2-Hydroxy-2’-deoxyadenosine 5’-triphosphate is an oxidatively damaged nucleotide that arises from the modification of deoxyadenosine triphosphate by reactive oxygen species. This compound is of significant interest due to its role in mutagenesis, carcinogenesis, and aging. It is incorporated into DNA by DNA polymerases, leading to mutations that can have various biological consequences .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxy-2’-deoxyadenosine 5’-triphosphate can be synthesized by treating deoxyadenosine triphosphate with Fenton-type reagents, such as iron(II) ethylenediaminetetraacetic acid (Fe²⁺-EDTA) and iron(II) nitrilotriacetic acid (Fe²⁺-NTA). These reagents generate hydroxyl radicals that oxidize deoxyadenosine triphosphate to form 2-hydroxy-2’-deoxyadenosine .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-2’-deoxyadenosine 5’-triphosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Hydroxy-2’-deoxyadenosine 5’-triphosphate is used extensively in scientific research due to its role in mutagenesis and DNA repair mechanisms. It is employed in studies investigating the effects of oxidative DNA damage and the mechanisms by which cells repair such damage. Additionally, it serves as a tool to understand the mutagenic potential of oxidized nucleotides and their impact on genetic stability .

Applications in Various Fields:

    Chemistry: Used to study the chemical properties and reactivity of oxidized nucleotides.

    Biology: Investigates the biological consequences of oxidative DNA damage and the cellular repair mechanisms.

    Medicine: Explores the role of oxidative DNA damage in diseases such as cancer and neurodegeneration.

Mechanism of Action

2-Hydroxy-2’-deoxyadenosine 5’-triphosphate exerts its effects primarily through its incorporation into DNA by DNA polymerases. This incorporation leads to mispairing and mutations, such as G→T transversions. The compound is recognized and hydrolyzed by the enzyme MutT homolog 1 (MTH1), which prevents its incorporation into DNA and thus mitigates its mutagenic effects .

Molecular Targets and Pathways:

Comparison with Similar Compounds

2-Hydroxy-2’-deoxyadenosine 5’-triphosphate is similar to other oxidized nucleotides, such as:

  • 8-Hydroxy-2’-deoxyguanosine 5’-triphosphate (8-OH-dGTP)
  • 5-Hydroxy-2’-deoxycytidine 5’-triphosphate (5-OH-dCTP)
  • 5-Formyl-2’-deoxyuridine 5’-triphosphate (5-CHO-dUTP)

Uniqueness:

Properties

IUPAC Name

[[(2R,3S,5R)-5-(6-amino-2-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N5O13P3/c11-8-7-9(14-10(17)13-8)15(3-12-7)6-1-4(16)5(26-6)2-25-30(21,22)28-31(23,24)27-29(18,19)20/h3-6,16H,1-2H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,11,13,14,17)/t4-,5+,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOACBPRDWRDEHJ-KVQBGUIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C(NC(=O)N=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(NC(=O)N=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N5O13P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-hydroxy-dATP
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0059593
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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